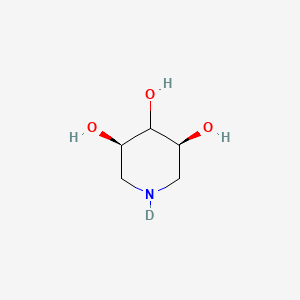
1,5-Dideoxy-1,5-imino-D-xylitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dideoxy-1,5-imino-D-xylitol is a synthetic compound that belongs to the class of iminosugars. These compounds are characterized by the replacement of the ring oxygen in a sugar molecule with a nitrogen atom, which imparts unique biological properties. Iminosugars, including this compound, are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition makes them valuable in various therapeutic and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dideoxy-1,5-imino-D-xylitol typically involves multiple steps, starting from readily available carbohydrate precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting carbohydrate are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Nitrogen: The protected carbohydrate undergoes a reaction to introduce a nitrogen atom, often through the use of azide or amine intermediates.
Deprotection: The protecting groups are removed to yield the final iminosugar.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial use .
Chemical Reactions Analysis
Types of Reactions
1,5-Dideoxy-1,5-imino-D-xylitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the iminosugar to yield different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium catalysts.
Substitution: Substitution reactions often use alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various functionalized iminosugars, which can be tailored for specific applications in research and industry .
Scientific Research Applications
1,5-Dideoxy-1,5-imino-D-xylitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its ability to inhibit glycosidases, making it a valuable tool in enzymology and glycobiology research.
Medicine: Due to its glycosidase inhibitory activity, it has potential therapeutic applications in treating diseases such as diabetes, viral infections, and lysosomal storage disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
1,5-Dideoxy-1,5-imino-D-xylitol exerts its effects primarily through the inhibition of glycosidases. The nitrogen atom in the iminosugar mimics the transition state of the glycosidic bond cleavage, allowing the compound to bind tightly to the active site of the enzyme. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The compound’s ability to inhibit specific glycosidases depends on its structure and the presence of functional groups that interact with the enzyme’s active site .
Comparison with Similar Compounds
1,5-Dideoxy-1,5-imino-D-xylitol is part of a broader class of iminosugars, which includes compounds such as:
1-Deoxynojirimycin: Known for its potent glycosidase inhibitory activity and use in treating type 2 diabetes.
1,4-Dideoxy-1,4-imino-D-arabinitol: Another iminosugar with glycosidase inhibitory properties, used in research and potential therapeutic applications.
1,5-Dideoxy-1,5-imino-D-galactitol: Similar in structure to this compound, with applications in enzyme inhibition and research
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which can be fine-tuned for various applications .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
(3R,5S)-1-deuteriopiperidine-3,4,5-triol |
InChI |
InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5?/i/hD |
InChI Key |
RMCNETIHECSPMZ-ABHOLDRYSA-N |
Isomeric SMILES |
[2H]N1C[C@H](C([C@H](C1)O)O)O |
Canonical SMILES |
C1C(C(C(CN1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


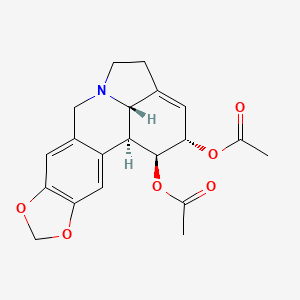
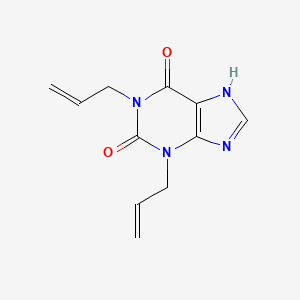
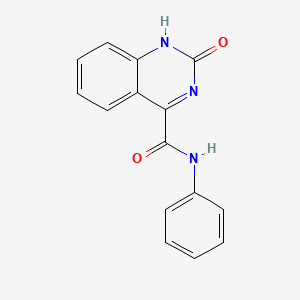
![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)

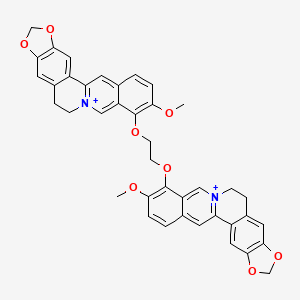
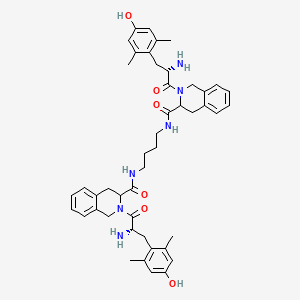
![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
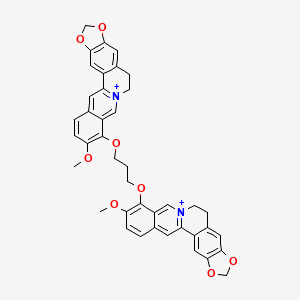
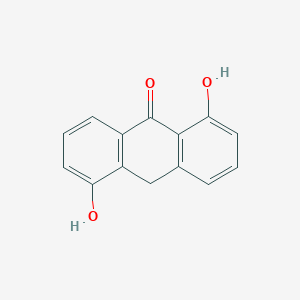
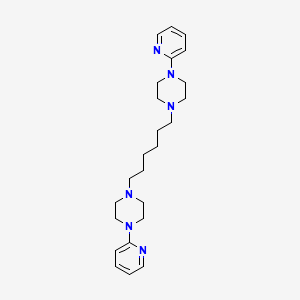
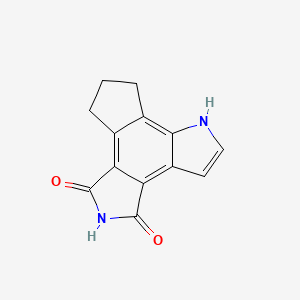
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
